

Foreword: Navigating the Chemical Landscape of a Versatile Synthetic Building Block

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Compound of Interest

Compound Name: *1,1-Dibromo-2,2-diphenylethylene*

CAS No.: 2592-73-6

Cat. No.: B1622399

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In the realm of modern organic synthesis, the pursuit of molecular complexity from simple, versatile starting materials is a paramount objective. **1,1-Dibromo-2,2-diphenylethylene** stands as a testament to this principle. As a geminal-dibromoalkene, it is not merely a static structure but a highly reactive and programmable chemical entity. Its two bromine atoms, attached to the same vinylic carbon, offer a gateway for sequential, stereocontrolled functionalization. This unique reactivity profile makes it an invaluable precursor for constructing sterically hindered and electronically rich tetrasubstituted alkenes, which are core motifs in advanced materials and pharmacologically active compounds.

This guide provides an in-depth exploration of the chemical properties, synthesis, and reactivity of **1,1-Dibromo-2,2-diphenylethylene**. We will move beyond a simple recitation of facts to delve into the causality behind its synthetic utility, offering field-proven insights for researchers, scientists, and drug development professionals.

A Note on Chemical Identification: The topic of this guide is the chemical entity **1,1-Dibromo-2,2-diphenylethylene**. While the user-provided CAS Number is 13209-15-9, it is crucial to note that this identifier is frequently associated in chemical databases with an isomeric structure, $\alpha,\alpha',\alpha',\alpha'$ -Tetrabromo-*o*-xylene.^{[1][2][3][4]} The structure of **1,1-Dibromo-2,2-diphenylethylene**

is more commonly indexed under CAS Number 2592-73-6. This guide will focus exclusively on the properties and reactivity of the **1,1-Dibromo-2,2-diphenylethylene** structure.

Molecular Profile and Physicochemical Properties

1,1-Dibromo-2,2-diphenylethylene is a halogenated hydrocarbon featuring a central carbon-carbon double bond. One vinylic carbon is substituted with two phenyl groups, while the other is geminally substituted with two bromine atoms. This arrangement imparts significant steric hindrance and unique electronic properties that dictate its reactivity.

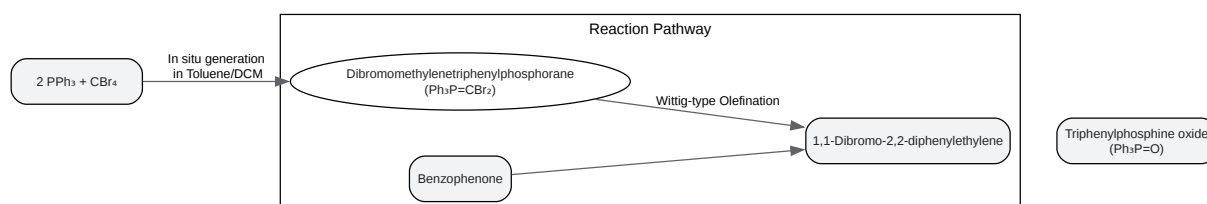
Property	Data
IUPAC Name	(2,2-Dibromoethene-1,1-diyl)dibenzene
CAS Number	2592-73-6 (More Common)
Molecular Formula	C ₁₄ H ₁₀ Br ₂
Molecular Weight	338.04 g/mol
Appearance	Data not readily available; likely a solid at room temperature.
Solubility	Expected to be soluble in common organic solvents like THF, Dichloromethane, Toluene, and DMF.

Synthesis: A Modified Corey-Fuchs Approach

While specific literature detailing the synthesis of **1,1-Dibromo-2,2-diphenylethylene** is sparse, its structure strongly suggests a synthetic route analogous to the Corey-Fuchs reaction, adapted for a ketone starting material.^{[5][6][7]} The standard Corey-Fuchs reaction transforms aldehydes into gem-dibromoalkenes. A logical extension is the reaction of benzophenone with a phosphorus ylide generated in situ from triphenylphosphine (PPh₃) and carbon tetrabromide (CBr₄).

The causality here is rooted in the nucleophilicity of PPh₃ and the electrophilicity of the bromine atoms in CBr₄. The reaction initiates with the formation of a phosphonium ylide, which then engages in a Wittig-type olefination with the benzophenone carbonyl. The thermodynamic

driving force for the final step is the formation of the highly stable phosphorus-oxygen double bond in triphenylphosphine oxide.[8][9]



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Caption: Proposed synthesis via olefination of benzophenone.

Experimental Protocol: Synthesis from Benzophenone

This protocol is a validated adaptation of established methods for converting ketones to gem-dibromoalkenes.

- **System Preparation:** To a dry 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add triphenylphosphine (5.24 g, 20 mmol, 2.0 equiv). Purge the flask with an inert atmosphere (Argon or Nitrogen).
- **Reagent Addition:** Add anhydrous dichloromethane (DCM, 40 mL) to the flask. Cool the resulting solution to 0 °C in an ice bath. Slowly add carbon tetrabromide (CBr₄, 3.32 g, 10 mmol, 1.0 equiv) portion-wise over 10 minutes. The solution will typically turn from colorless to a yellow or orange color.
- **Ylide Formation:** Allow the mixture to stir at 0 °C for 30 minutes to ensure complete formation of the dibromomethylenetriphenylphosphorane ylide.
- **Substrate Addition:** Dissolve benzophenone (1.82 g, 10 mmol, 1.0 equiv) in 10 mL of anhydrous DCM and add it dropwise to the reaction mixture via a syringe or dropping funnel

over 15 minutes.

- **Reaction:** After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
- **Work-up:** Upon completion, concentrate the reaction mixture under reduced pressure. Add hexane or diethyl ether to the residue to precipitate the triphenylphosphine oxide byproduct.
- **Purification:** Filter the mixture through a plug of silica gel, washing thoroughly with hexane. Concentrate the filtrate under reduced pressure to yield the crude product. Further purification can be achieved by column chromatography on silica gel using hexane as the eluent to afford pure **1,1-Dibromo-2,2-diphenylethylene**.

Spectroscopic Characterization (Predicted)

As noted by major suppliers, comprehensive analytical data for this specific compound is not routinely collected. However, its structure allows for a reliable prediction of its key spectroscopic features based on well-established principles.[\[10\]](#)[\[11\]](#)

Spectroscopy	Predicted Features	Rationale
$^1\text{H-NMR}$	δ 7.20-7.50 ppm (multiplet, 10H)	The ten protons of the two phenyl groups are in a similar chemical environment and would appear as a complex multiplet in the aromatic region.
$^{13}\text{C-NMR}$	δ ~90-100 ppm (CBr ₂)	The sp ² carbon attached to two electronegative bromine atoms is significantly shielded and appears upfield.
δ ~127-130 ppm (Aromatic CH)	Characteristic chemical shifts for unsubstituted carbons in a phenyl ring.	
δ ~135-145 ppm (Aromatic C & C=CPh ₂)	The quaternary aromatic carbons and the vinylic carbon attached to the phenyl rings would appear in this downfield region. [11]	
IR	ν ~1600-1450 cm ⁻¹ (C=C stretch, aromatic)	Strong absorptions characteristic of the phenyl rings.
ν ~3100-3000 cm ⁻¹ (C-H stretch, aromatic)	Characteristic C-H stretching for sp ² hybridized carbons.	
ν ~800-600 cm ⁻¹ (C-Br stretch)	Strong absorption corresponding to the carbon-bromine bonds. [12]	

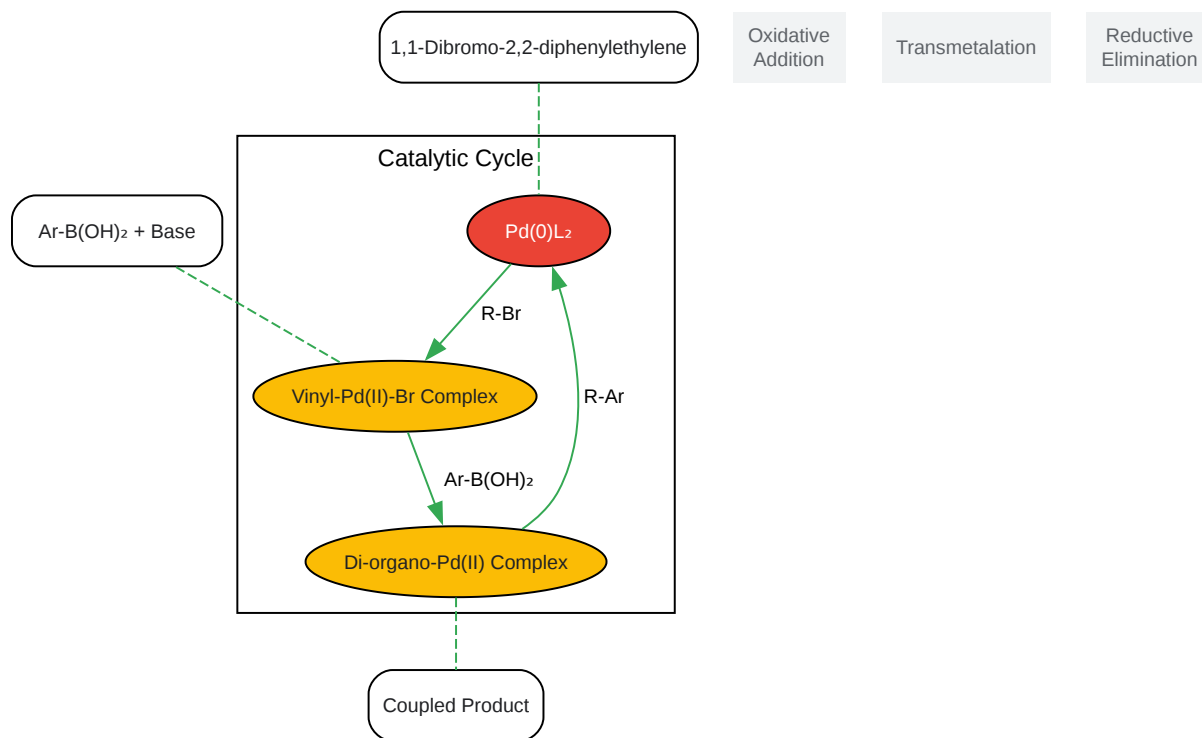
Core Reactivity: A Gateway to Tetrasubstituted Alkenes

The synthetic power of **1,1-Dibromo-2,2-diphenylethylene** lies in the differential reactivity of its two C-Br bonds in palladium-catalyzed cross-coupling reactions. This allows for a stepwise, controlled introduction of two different substituents, providing access to unsymmetrical, highly substituted alkenes.

The Suzuki-Miyaura Cross-Coupling Reaction

The Suzuki-Miyaura coupling is a robust method for forming C-C bonds by reacting an organohalide with an organoboron species, typically a boronic acid.^{[13][14][15]} For gem-dibromoalkenes, the reaction can be controlled to achieve either mono- or di-substitution.^[16]^[17] This sequential process is the cornerstone of its utility.

The first coupling is generally faster and occurs under milder conditions. The resulting bromo-triarylethylene can then be isolated and subjected to a second, different boronic acid to generate a tetra-arylethylene with three distinct aryl groups. Alternatively, a one-pot, two-step procedure can be employed.^[17]



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Caption: Catalytic cycle for the Suzuki-Miyaura reaction.

Experimental Protocol: Sequential Suzuki-Miyaura Coupling

This protocol describes the synthesis of an unsymmetrical tetra-arylethylene.

- **Reaction Setup:** In a Schlenk flask under an inert atmosphere, combine **1,1-Dibromo-2,2-diphenylethylene** (338 mg, 1.0 mmol), Arylboronic Acid #1 (1.1 mmol, 1.1 equiv), and a base such as Cs₂CO₃ or K₃PO₄ (3.0 mmol, 3.0 equiv).
- **Catalyst and Solvent Addition:** Add the palladium catalyst, for example, Pd(PPh₃)₄ (58 mg, 0.05 mmol, 5 mol%), followed by a degassed solvent system like Toluene/H₂O (4:1, 10 mL).

- **First Coupling:** Heat the reaction mixture to 80-90 °C and stir for 4-12 hours, monitoring by TLC for the disappearance of the starting material and formation of the mono-coupled product.
- **Second Coupling:** After cooling the reaction, add Arylboronic Acid #2 (1.2 mmol, 1.2 equiv), additional base (1.5 mmol), and catalyst if necessary. Re-heat the mixture to 90-100 °C and stir until the mono-coupled intermediate is consumed (12-24 hours).
- **Work-up and Purification:** Cool the mixture to room temperature, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude residue by column chromatography to yield the final tetrasubstituted alkene.

The Mizoroki-Heck Reaction

The Heck reaction couples the vinyl halide with an alkene, typically in the presence of a palladium catalyst and a base.^{[18][19][20][21][22]} Reacting **1,1-Dibromo-2,2-diphenylethylene** with an alkene like styrene or an acrylate would lead to the formation of a 2-bromo-1,3-diene derivative. This product retains a bromine atom, which serves as a handle for subsequent functionalization, such as a second cross-coupling reaction.

Applications in the Synthesis of Advanced Materials

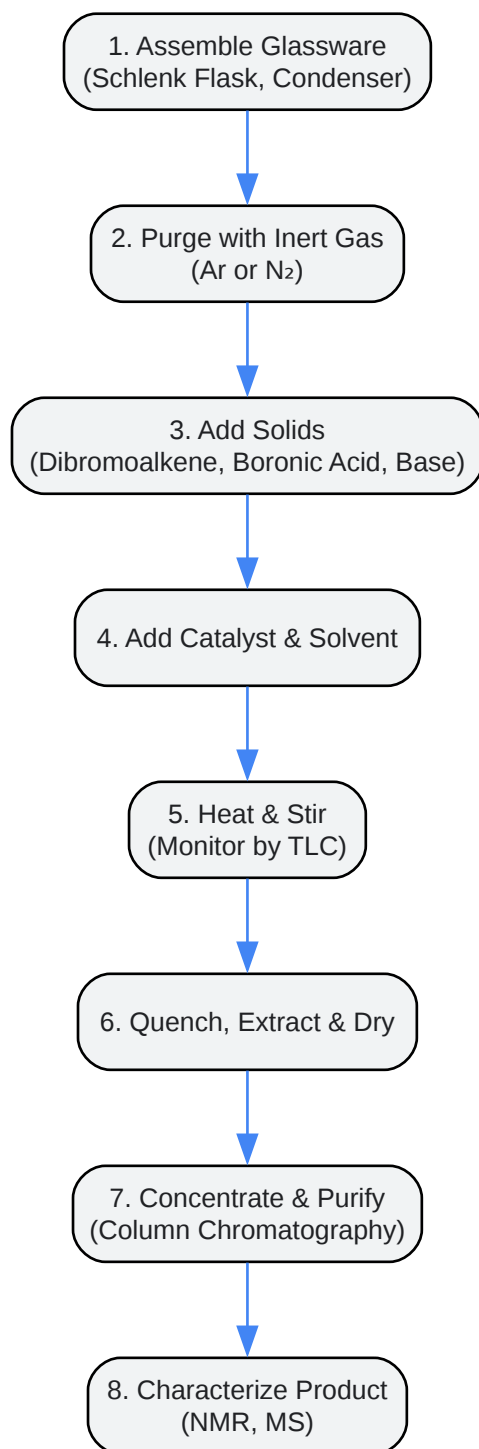
The primary value of **1,1-Dibromo-2,2-diphenylethylene** is as a key intermediate for synthesizing tetraphenylethylene (TPE) derivatives. TPE is the canonical example of a luminogen that displays Aggregation-Induced Emission (AIE).^{[23][24][25]}

Aggregation-Induced Emission (AIE): Unlike traditional fluorophores that suffer from fluorescence quenching in the solid state or in aggregates (a phenomenon known as Aggregation-Caused Quenching or ACQ), AIE materials are non-emissive when dissolved but become highly luminescent upon aggregation.^{[23][26]} This effect is attributed to the Restriction of Intramolecular Motions (RIM). In TPE, the phenyl rings can freely rotate in solution, providing non-radiative pathways for the excited state to decay. In an aggregated state, this rotation is physically hindered, forcing the molecule to release its energy radiatively as light.

By using **1,1-Dibromo-2,2-diphenylethylene**, researchers can perform sequential Suzuki-Miyaura couplings to introduce various functional aryl groups onto the TPE core. This modular

approach allows for the fine-tuning of the electronic and photophysical properties of the resulting AIEgen, tailoring them for specific applications such as:

- Organic Light-Emitting Diodes (OLEDs): Creating highly efficient solid-state emitters.
- Bioimaging: Designing fluorescent probes that "turn on" when binding to specific biological targets.[\[27\]](#)
- Chemosensors: Developing sensors that luminesce in the presence of specific analytes.



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Caption: General experimental workflow for cross-coupling.

Conclusion

1,1-Dibromo-2,2-diphenylethylene is a synthetically powerful and versatile building block. Its gem-dibromoalkene motif provides a platform for programmed, sequential cross-coupling reactions, enabling the construction of complex, sterically congested tetrasubstituted alkenes with high precision. While its own characterization data may be sparse, its true value is realized in its transformations. As a key precursor to functionalized tetraphenylethylene derivatives, it plays a critical role in the development of next-generation materials for optoelectronics, sensing, and biomedical applications, particularly within the rapidly expanding field of aggregation-induced emission. Understanding its core reactivity is essential for any scientist aiming to innovate in these advanced fields.

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